5-Chloro-2-nitropyridine
Overview
Description
5-Chloro-2-nitropyridine: is an organic compound with the molecular formula C5H3ClN2O2 and a molecular weight of 158.54 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and a nitro group at the 2-position on the pyridine ring. This compound appears as a white to very faint yellow crystalline powder .
Mechanism of Action
Target of Action
5-Chloro-2-nitropyridine is a chemical compound that primarily targets the respiratory system . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .
Mode of Action
It is known that nitro compounds like this compound can undergo nucleophilic substitution reactions . These reactions involve the replacement of a leaving group (in this case, the nitro group) by a nucleophile, leading to the formation of new chemical entities.
Pharmacokinetics
Its physical properties such as melting point (119-123℃), boiling point (2753±200 °C), and density (1489±006 g/cm3) suggest that it is a stable compound under normal conditions . These properties may influence its pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion in the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by temperature, pH, and the presence of other chemical entities. It is also worth noting that it is classified as a hazardous compound, with safety warnings for oral acute toxicity, skin irritation, eye damage, specific target organ toxicity, and environmental hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Chloro-2-nitropyridine involves the nitration of 5-chloropyridin-2-amine. The process begins by adding 30% hydrogen peroxide to concentrated sulfuric acid at 0°C. Then, a solution of 5-chloropyridin-2-amine in concentrated sulfuric acid is added at 0°C. The mixture is stirred for 20 hours at room temperature, poured into ice water, and the resulting solid is filtered and recrystallized from ethanol .
Industrial Production Methods: Industrial production of this compound can involve the chlorination of 2-hydroxy-5-nitropyridine. This method uses 2-halogenated acrylate as an initial raw material, which is condensed with nitromethane and triethyl orthoformate, followed by cyclization to obtain 2-hydroxy-5-nitropyridine. The final step involves chlorination to produce this compound .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 5-Chloro-2-nitropyridine undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids under palladium catalysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various nucleophiles.
Reduction: 5-Chloro-2-aminopyridine.
Suzuki-Miyaura Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry: 5-Chloro-2-nitropyridine is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for various therapeutic areas .
Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
- 2-Chloro-5-nitropyridine
- 2-Chloro-4-nitropyridine
- 5-Bromo-2-nitropyridine
- 2-Amino-5-chloropyridine
Comparison: 5-Chloro-2-nitropyridine is unique due to the specific positioning of the chlorine and nitro groups on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. For example, 2-Chloro-5-nitropyridine has the chlorine and nitro groups in different positions, leading to different reactivity patterns and applications .
Properties
IUPAC Name |
5-chloro-2-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBHMOQVHOODEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293525 | |
Record name | 5-Chloro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52092-47-4 | |
Record name | 52092-47-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90388 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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